molecular formula C20H14ClNO B5838201 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile

2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile

Cat. No. B5838201
M. Wt: 319.8 g/mol
InChI Key: PUZCOAGCCSGAPK-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and activating downstream signaling pathways that lead to the production of pro-inflammatory cytokines. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases, including sepsis, acute respiratory distress syndrome (ARDS), and viral infections.

Mechanism of Action

TAK-242 exerts its effects by selectively inhibiting 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile signaling. 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile is a transmembrane protein that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, as well as other PAMPs. Upon binding to LPS, 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). TAK-242 binds to a specific site on 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile, preventing the recruitment of downstream signaling molecules and inhibiting cytokine production.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TAK-242 has been shown to have other biochemical and physiological effects. For example, TAK-242 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses. TAK-242 has also been shown to inhibit the production of reactive oxygen species (ROS), which can contribute to tissue damage in inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of TAK-242 is its specificity for 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile, which allows for targeted inhibition of 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile signaling without affecting other immune pathways. However, TAK-242 has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, TAK-242 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.

Future Directions

There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile inhibitors. Another area of research is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as corticosteroids or nonsteroidal anti-inflammatory drugs (NSAIDs). Finally, TAK-242 may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease.

Synthesis Methods

The synthesis of TAK-242 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with 4-methoxy-1-naphthylamine to form an imine intermediate. This intermediate is then reacted with ethyl cyanoacetate to yield the desired product, which is subsequently hydrolyzed to form TAK-242. The overall yield of this process is approximately 15%.

Scientific Research Applications

TAK-242 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In animal models of sepsis, TAK-242 has been shown to improve survival rates and reduce the production of pro-inflammatory cytokines. In a study of patients with severe sepsis, treatment with TAK-242 was associated with a reduction in mortality and an improvement in organ function. TAK-242 has also been investigated for its potential to treat ARDS, a severe respiratory illness that can occur as a complication of sepsis or other infections. In a mouse model of ARDS, treatment with TAK-242 reduced lung inflammation and improved oxygenation.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO/c1-23-20-11-8-15(18-4-2-3-5-19(18)20)12-16(13-22)14-6-9-17(21)10-7-14/h2-12H,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZCOAGCCSGAPK-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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